molecular formula C25H30F3N3O4 B131772 Dehydro silodosin CAS No. 175870-21-0

Dehydro silodosin

Cat. No. B131772
M. Wt: 493.5 g/mol
InChI Key: VICSLOHTZDWOFF-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dehydro silodosin is not directly mentioned in the provided papers. However, the concept of dehydroxylation and dehydrogenation, which are related to the term "dehydro," is discussed in the context of silica and indole derivatives. Dehydroxylation refers to the removal of hydroxyl groups from a molecule, which is a process mentioned in the first paper where highly dehydroxylated silicas are studied . The second paper discusses dehydrogenative annulation, a reaction that involves the removal of hydrogen atoms from a molecule, in this case, silylated 1H-indole derivatives with alkynes . These processes are significant in the field of organic chemistry and materials science as they can alter the physical and chemical properties of the substances involved.

Synthesis Analysis

The synthesis process in the context of dehydroxylation is demonstrated in the first paper, where silica surfaces are modified by reacting with Ga(CH3)3 to form disilanolate-bridged digallium sites . This indicates a method of chemically modifying silica surfaces to create specific structures. In the second paper, the synthesis of silole-fused indoles is achieved through dehydrogenative annulation, which involves a silylium ion reacting with alkynes followed by a sila-Friedel-Crafts reaction via silyl migration . This method showcases a synthetic pathway to create complex organic structures with potential applications in material science.

Molecular Structure Analysis

The molecular structure analysis in the first paper reveals that the reaction of Ga(CH3)3 with dehydroxylated silica leads to the formation of digallium sites that are bridged by disilanolate groups . The structure is supported by EXAFS data showing a Ga-Ga scattering path. The computational model suggests that the O-O distance in the dimer sites is significantly shorter than the mean interhydroxyl separation in thermally treated silicas. In the second paper, the molecular structure of the synthesized siloloindoles is determined by the steric bulkiness of a base, which controls the regioselectivity of the dehydrogenative annulation .

Chemical Reactions Analysis

The chemical reactions involved in the first paper include the interaction of Ga(CH3)3 with isolated silanols and adjacent siloxane bonds on the silica surface, leading to the formation of grafted site pairs . The second paper describes a dehydrogenative annulation reaction where a silylium ion adds to alkynes, followed by a sila-Friedel-Crafts reaction with silyl migration to form siloloindoles . These reactions are significant as they provide insight into the mechanisms of chemical modification and synthesis of complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of the materials discussed in the papers are influenced by the dehydroxylation and dehydrogenative processes. The highly dehydroxylated silicas exhibit a nonrandom distribution of surface silanols, which affects their reactivity with organometallic compounds . The optical properties of the siloloindoles synthesized in the second paper are characterized by fluorescence, the intensity of which depends on the location of the fused silole . These properties are crucial for potential applications in optoelectronics and catalysis.

Scientific Research Applications

Pharmacokinetics and Genetic Influences

Silodosin's pharmacokinetics have been studied extensively. One significant area of research involves understanding how genetic polymorphisms affect silodosin metabolism. In a study conducted on healthy male Chinese subjects, variations in genes such as UGT2B7, UGT1A8, MDR1, ALDH, ADH, CYP3A4, and CYP3A5 were found to influence the pharmacokinetics of silodosin, affecting its metabolism and exposure levels in the body (Zi-ning Wang et al., 2013).

Therapeutic Applications Beyond BPH

While silodosin is primarily known for its efficacy in treating BPH, its utility extends to several other urological conditions:

  • Facilitating Ureteral Stone Passage: Research indicates that silodosin may enhance the passage of ureteral stones, particularly distal ureteral stones, thereby providing a non-invasive treatment option for patients with this condition (R. Sur et al., 2015).
  • Treatment of Premature Ejaculation: An off-label application of silodosin includes treating premature ejaculation. Studies have shown that silodosin can significantly prolong intravaginal ejaculatory latency time, offering a potential therapeutic option for this common sexual dysfunction (Yoshikazu Sato et al., 2012).

Urodynamic Effects and LUTS Improvement

Silodosin has been demonstrated to improve both storage and voiding symptoms in patients with LUTS/BPH. It works by relaxing the smooth muscles of the bladder neck and prostate, improving urine flow and reducing symptoms. Clinical trials have validated its efficacy in improving LUTS, showcasing its importance in urology (L. Villa et al., 2018).

Cardiovascular Safety Profile

The cardiovascular safety of silodosin has been a focus of research due to the potential for adverse effects commonly associated with α-blockers. Studies have shown that silodosin has a favorable cardiovascular profile, with minimal impact on blood pressure and heart rate, making it a safe option for patients with concurrent cardiovascular conditions (S. Tatemichi et al., 2006).

Unusual Adverse Reactions

While not the primary focus of this review, it is worth noting that research has also explored uncommon adverse reactions to silodosin, such as unusual skin rashes. These studies contribute to the overall understanding of the drug's safety profile and help inform clinical practice (S. Tenna et al., 2018).

Safety And Hazards

Long-term data suggest that silodosin has a limited effect on the cardiovascular and gastrointestinal systems . Although ejaculatory disorders represented the main complaint of patients taking silodosin, the discontinuation rate due to this condition remained low even in long-term .

properties

IUPAC Name

1-(3-hydroxypropyl)-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]indole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30F3N3O4/c1-17(30-8-12-34-21-5-2-3-6-22(21)35-16-25(26,27)28)13-18-14-19-7-10-31(9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-7,10,14-15,17,30,32H,4,8-9,11-13,16H2,1H3,(H2,29,33)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICSLOHTZDWOFF-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C2C(=C1)C=CN2CCCO)C(=O)N)NCCOC3=CC=CC=C3OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC(=C2C(=C1)C=CN2CCCO)C(=O)N)NCCOC3=CC=CC=C3OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432445
Record name Dihydro Silodosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dehydro silodosin

CAS RN

175870-21-0
Record name 1-(3-Hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175870-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name KMD-3241
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175870210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydro Silodosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KMD-3241
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6787MV7QU0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.